molecular formula C9H5N3OS B2868232 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile CAS No. 478080-09-0

4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile

Cat. No.: B2868232
CAS No.: 478080-09-0
M. Wt: 203.22
InChI Key: QCSMLUJOUIXVDV-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile is a versatile chemical compound with a unique structure that includes a thiadiazole ring and a benzenecarbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile typically involves the reaction of 4-hydroxybenzonitrile with 5-chloro-1,2,3-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction yields the desired product after purification .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .

Scientific Research Applications

4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,3-Thiadiazol-5-yloxy)benzaldehyde
  • 4-(1,2,3-Thiadiazol-5-yloxy)benzoic acid
  • 4-(1,2,3-Thiadiazol-5-yloxy)benzamide

Uniqueness

4-(1,2,3-Thiadiazol-5-yloxy)benzenecarbonitrile stands out due to its unique combination of a thiadiazole ring and a benzenecarbonitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(thiadiazol-5-yloxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS/c10-5-7-1-3-8(4-2-7)13-9-6-11-12-14-9/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSMLUJOUIXVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478080-09-0
Record name 4-(1,2,3-thiadiazol-5-yloxy)benzonitrile
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